2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione
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Overview
Description
2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions in a suitable solvent such as toluene . The reaction is usually carried out for 24 hours, followed by purification using techniques like thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve green chemistry principles to minimize environmental impact. Solventless reactions and the use of catalysts such as phthalimide-N-sulfonic acid have been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which play a crucial role in neurotransmission. The compound’s binding to these receptors can influence various signaling pathways, potentially leading to therapeutic effects in conditions like Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-Phenylphthalimide: Another derivative with comparable biological activities
Uniqueness
2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
63196-28-1 |
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Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
5-(4-methylphenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c1-14-7-9-16(10-8-14)25-17-11-12-18-19(13-17)21(24)22(20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
GHUSMOQGQYNOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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